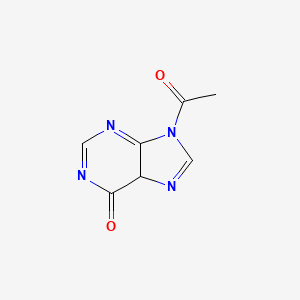

Acetyl hypoxanthine

Description

Evolution of Purine (B94841) Nucleobase Acetylation Studies

The study of purine modifications is a field that has evolved considerably, originating from early concepts related to prebiotic chemistry and the origins of life. nih.gov In the hypothetical "RNA world," it is proposed that ribonucleic acids and their constituent nucleobases, including purines, were subject to continuous chemical modifications such as acylation. nih.govresearchgate.net This foundational concept underscores that the modification of purine structures is a fundamental chemical process.

Early laboratory investigations into purine chemistry further illuminated the processes of acetylation. Research from the 1970s demonstrated that purine nucleosides, such as inosine (B1671953), could be acetylated using reagents like acetic anhydride (B1165640). nih.govoup.com These studies, termed "acid acetylation," not only successfully produced acetylated nucleosides but also observed the cleavage of the nucleosidic bond, which resulted in the formation of free purine bases like hypoxanthine (B114508) alongside acetylated sugar derivatives. nih.govoup.com This work established a chemical basis for the direct acetylation of purine-related structures.

More recently, the focus has shifted towards understanding the biological role of acetylation in metabolic pathways. It has been discovered that lysine (B10760008) acetylation is a significant post-translational modification that regulates the function of various enzymes. researchgate.net Notably, key enzymes within the purine salvage pathway, where hypoxanthine is a central intermediate, have been identified as being subject to acetylation. researchgate.net This finding suggests that acetylation plays a crucial role in controlling the metabolic fate of purines within organisms like the malaria parasite Plasmodium falciparum. researchgate.net

Significance of Acetyl Hypoxanthine in Advanced Chemical Synthesis and Metabolic Research Contexts

The importance of this compound is most pronounced in the field of advanced chemical synthesis, where it serves as a valuable intermediate. Its utility is highlighted in patented methods for synthesizing other purine derivatives. For instance, this compound is a key starting material in a high-yield synthesis of adenine (B156593). google.com In this process, this compound undergoes a chlorination reaction with phosphorus oxychloride to produce 6-chloropurine (B14466), a critical precursor that is subsequently converted to adenine. google.com

Furthermore, N-acetyl hypoxanthine is utilized as a reference standard in the pharmaceutical industry for analytical method development and quality control during the manufacturing of drugs such as Azacitidine. synzeal.com

In the context of metabolic research, while this compound is not established as a direct or abundant metabolite, its parent compound, hypoxanthine, is of great importance. Hypoxanthine is a central molecule in purine metabolism, serving as a substrate for the enzyme xanthine (B1682287) oxidase and playing a role in nucleic acid synthesis. wikipedia.orgnih.gov Studies have investigated hypoxanthine as a potential biomarker for various conditions, including ischemic stroke. nih.gov The significance of acetylation in this context relates to the regulation of the metabolic pathways involving hypoxanthine. The acetylation and deacetylation of enzymes in the purine pathway provide a mechanism for controlling metabolic flux, thereby influencing the levels and activities of compounds like hypoxanthine. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 9-Acetyl-3,9-dihydro-6H-purin-6-one | synzeal.com |

| CAS Number | 408531-05-5 | synzeal.com |

| Molecular Formula | C₇H₆N₄O₂ | synzeal.com |

| Molecular Weight | 178.15 g/mol | synzeal.com |

| Parent Compound | Hypoxanthine | wikipedia.org |

Table 2: Role of this compound in Adenine Synthesis

| Step | Reactant | Reagents/Catalyst | Product | Source |

| Chlorination | This compound | Phosphorus oxychloride, N,N-dimethyl aniline (B41778) (catalyst) | 6-Chloropurine | google.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O2 |

|---|---|

Molecular Weight |

178.15 g/mol |

IUPAC Name |

9-acetyl-5H-purin-6-one |

InChI |

InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3,5H,1H3 |

InChI Key |

GGPNCAAIVPEVQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=NC2C1=NC=NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Acetyl Hypoxanthine

Direct Synthesis Approaches for Acetyl Hypoxanthine (B114508)

The direct synthesis of acetyl hypoxanthine primarily involves the acetylation of a purine (B94841) precursor. This can be achieved through several methods, each with its own set of reagents and reaction conditions.

Strategies Involving Acetylation of Purine Precursors

The most common precursors for the synthesis of this compound are hypoxanthine itself or its nucleoside, inosine (B1671953). The acetylation process aims to introduce an acetyl group onto the purine ring system.

The "acid acetylation" method is a frequently cited procedure for the acetylation of purine nucleosides, which can indirectly lead to the formation of hypoxanthine derivatives. This process often involves the use of acetic anhydride (B1165640) in the presence of acetyl chloride. While the primary target of this reaction is often the sugar moiety of a nucleoside like inosine, it can also lead to the cleavage of the glycosidic bond, yielding hypoxanthine as a byproduct. nih.govoup.com

For instance, the acetylation of inosine with acetic anhydride and acetyl chloride in an acetic acid solution yields acetylated inosine, but also results in the formation of hypoxanthine in significant amounts (around 19% as a cleavage product). nih.govoup.com A prolonged reaction of inosine with acetyl chloride over seven days can lead to a near-quantitative formation of hypoxanthine (95%). nih.govoup.com Similarly, the reaction of triacetylinosine with acetyl chloride or acetyl bromide affords hypoxanthine in high yield (95%). oup.com

While these methods highlight the formation of hypoxanthine from acetylated precursors, the direct acetylation of hypoxanthine to form this compound can be inferred as a viable, though less documented, synthetic step.

This compound is a key starting material in the synthesis of 6-chloropurine (B14466), a versatile intermediate for various purine analogs. A patented method describes the synthesis of adenine (B156593) from this compound, which first involves the conversion of this compound to 6-chloropurine. google.com This chlorination reaction is carried out using excess phosphorus oxychloride in the presence of a catalyst such as N,N-dimethylaniline. google.com

The reaction involves treating this compound with phosphorus oxychloride at elevated temperatures, typically between 90-110 °C. google.com The molar ratio of this compound to phosphorus oxychloride and the catalyst is a critical parameter for optimizing the yield of 6-chloropurine. google.com This process underscores the role of this compound as a stable and useful precursor in the synthesis of functionalized purines.

| Precursor | Reagent(s) | Product | Yield | Reference |

| This compound | Phosphorus oxychloride, N,N-dimethylaniline | 6-Chloropurine | 80.1% | google.com |

Alternative Synthetic Routes and Process Optimization

While direct acetylation and subsequent chlorination are established routes, research into alternative and optimized synthetic pathways is ongoing. The goal of process optimization is often to improve yield, reduce by-products, and utilize more environmentally benign reagents and conditions. For example, the synthesis of hypoxanthine derivatives can be achieved under nitric acid catalysis, offering an alternative to harsher methods. patsnap.com

Metabolic engineering approaches in microorganisms like Escherichia coli have also been explored for the high-yield production of hypoxanthine itself. nih.gov By manipulating the purine biosynthesis pathway, researchers have been able to achieve significant titers of hypoxanthine, which could then serve as a readily available starting material for chemical acetylation. nih.gov Such bio-based production methods, coupled with efficient chemical synthesis steps, represent a promising area for the sustainable production of this compound and its derivatives.

Derivatization and Functionalization Reactions Involving this compound

This compound's utility extends beyond being a precursor for 6-chloropurine. It can be derivatized and functionalized to create a variety of acetylated nucleosides and related analogs, which are of interest in medicinal chemistry and molecular biology.

Formation and Transformation of Acetylated Nucleosides and Related Analogs

The synthesis of nucleosides from a purine base like this compound typically involves coupling with a protected sugar, often a ribose or deoxyribose derivative. A common and effective method for this is the silyl-Hilbert-Johnson reaction. wikipedia.org This reaction involves the use of a silylated heterocyclic base, which would be silylated this compound in this context, and an electrophilic sugar derivative in the presence of a Lewis acid. wikipedia.org

The silylation of the purine base enhances its solubility and reactivity for the subsequent glycosylation step. The coupling with an acetylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, leads to the formation of the corresponding acetylated nucleoside. wikipedia.org

While specific examples detailing the direct use of this compound in the silyl-Hilbert-Johnson reaction are not extensively documented in the provided search results, the general applicability of this method to purine bases suggests its feasibility. The resulting acetylated nucleosides can then undergo further transformations, such as deprotection or modification of the sugar or base moieties, to generate a library of analogs for biological screening.

The cleavage of the glycosidic bond in acetylated purine nucleosides, as seen in the "acid acetylation" of inosine, is also a notable transformation. nih.govoup.com This reaction can be controlled to either favor the formation of the acetylated nucleoside or the cleavage to the purine base, depending on the reaction conditions.

| Reaction Type | Starting Materials | Key Reagents | Product Type | Reference |

| Chlorination | This compound | Phosphorus oxychloride, N,N-dimethylaniline | 6-Chloropurine | google.com |

| Nucleoside Synthesis (general) | Silylated purine base, protected sugar | Lewis Acid (e.g., TMSOTf) | Nucleoside | wikipedia.org |

| Glycosidic Bond Cleavage | Acetylated Inosine | Acetyl chloride/bromide | Hypoxanthine | oup.com |

Chemical Cleavage Processes Yielding this compound

While the synthesis of this compound can be achieved through direct acetylation of hypoxanthine, the generation of this compound via chemical cleavage of larger molecules is not a commonly reported strategy. Research into the cleavage of acetylated purine nucleosides, such as triacetylinosine, has shown that these reactions typically lead to the formation of the deacetylated purine base, hypoxanthine, rather than this compound. oup.comnih.gov In these processes, the conditions required to cleave the glycosidic bond of the nucleoside are often harsh enough to also remove the acetyl group from the purine ring. oup.com

This compound as a Versatile Synthetic Intermediate

The true value of this compound in organic synthesis is realized in its role as a stable and reactive intermediate for the construction of more complex purine derivatives. The acetyl group serves as a protecting group, modulating the reactivity of the hypoxanthine core and allowing for selective chemical transformations at other positions of the purine ring.

Role in the Production of Adenine and Halogenated Purines

This compound is a pivotal starting material in the synthesis of adenine. A well-documented industrial method involves a two-step process. Firstly, this compound undergoes a chlorination reaction with a reagent such as phosphorus oxychloride, often in the presence of a tertiary amine catalyst like N,N-dimethylaniline, to yield the crucial intermediate, 6-chloropurine. google.com This halogenated purine is then subjected to amination, where treatment with ammonia (B1221849) under pressure and elevated temperature leads to the formation of adenine. google.com

The generation of 6-chloropurine from this compound also highlights its importance in the synthesis of halogenated purines. This intermediate is a gateway to a wide array of 6-substituted purines through nucleophilic substitution reactions.

Furthermore, while direct starting materials may vary, the synthesis of more complex halogenated purines, such as 2,6-dihalopurines and 2,6,8-trichloropurine, often proceeds through intermediates that can be conceptually derived from hypoxanthine. researchgate.netnagoya-u.ac.jpnih.gov It is scientifically plausible that this compound could serve as a direct precursor in these multi-step syntheses, where it would be converted in situ to the corresponding chlorinated purine intermediates before further halogenation steps. The synthesis of 6-chloropurine from hypoxanthine using phosphorus oxychloride is a well-established reaction. google.comresearchgate.net

| Starting Material | Reagents | Product | Reference |

| This compound | 1. POCl₃, N,N-dimethylaniline2. NH₃, heat, pressure | Adenine | google.com |

| This compound | POCl₃, tertiary amine | 6-Chloropurine | google.com |

| Hypoxanthine | POCl₃, N,N-dimethylaniline | 6-Chloropurine | google.com |

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. While there is no direct literature evidence for the use of this compound as a primary component in well-known MCRs such as the Ugi, Biginelli, or Passerini reactions, its derivatives are known to participate in such transformations. wikipedia.orgdnu.dp.uanih.gov

For instance, 2-amino-6-chloropurine (B14584) has been successfully employed as the amine component in Ugi four-component reactions to generate libraries of purine-based N-acyl-α-carboxamides. researchgate.netresearchgate.net Similarly, 6-mercaptopurine (B1684380) has been utilized in Ugi-Smiles reactions to produce functionalized adenine derivatives. ensta-paris.frthieme-connect.com

These examples strongly suggest a potential, albeit indirect, role for this compound in MCRs. By first converting this compound into a suitable derivative, such as an aminopurine or a mercaptopurine via its 6-chloro intermediate, it can be effectively integrated into these powerful synthetic methodologies. This two-step approach, starting from this compound, would open up avenues to a vast and diverse chemical space of complex purine-containing molecules.

The Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, has also been adapted for the synthesis of fused pyrimido-purine systems using nucleobases like adenine, guanine, and cytosine as one of the components. wikipedia.orgdnu.dp.uanih.govresearchgate.netillinois.edu This further underscores the potential for appropriately functionalized derivatives of this compound to participate in a variety of MCRs. The Passerini reaction, another cornerstone of MCR chemistry, involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. wikipedia.orgacs.orgdatapdf.comorganic-chemistry.org The application of heterocyclic aldehydes in this reaction is known, suggesting that purine aldehydes, which could potentially be synthesized from this compound derivatives, could be viable substrates. wikipedia.orgacs.orgdatapdf.com

| Multi-Component Reaction | Purine-based Reactant | Resulting Product Class | Reference |

| Ugi Reaction | 2-Amino-6-chloropurine | Purine substituted N-acyl-α-carboxamides | researchgate.netresearchgate.net |

| Ugi-Smiles Reaction | 6-Mercaptopurine | Thioamide derivatives of adenine | ensta-paris.frthieme-connect.com |

| Biginelli Reaction | Adenine, Guanine, Cytosine | Fused pyrimido-purine systems | dnu.dp.ua |

Biochemical Roles and Metabolic Interrelationships of Acetyl Hypoxanthine

Dynamics of Acetylation Within Purine (B94841) Metabolism Pathways

Purine metabolism is composed of two primary pathways: de novo biosynthesis, which builds purines from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases. nih.gov Hypoxanthine (B114508) is a central intermediate in both the degradation and recycling of purines. wikipedia.org The regulation of these pathways is crucial for maintaining the cellular pool of nucleotides required for DNA synthesis, RNA production, and energy metabolism. Lysine (B10760008) acetylation of enzymes has emerged as a key mechanism in this regulatory process. scirp.orgpibb.ac.cn

The de novo purine biosynthetic pathway is an energy-intensive process that involves ten chemical steps catalyzed by six enzymes to produce inosine (B1671953) 5'-monophosphate (IMP), the precursor to other purine nucleotides. nih.gov Proteomic studies have revealed that these enzymes are subject to numerous post-translational modifications, with lysine acetylation being particularly prevalent. nih.govnih.gov For instance, in human cells, acetylation accounts for 29% of the modifications mapped on the enzymes of this pathway, including key enzymes like PPAT and ATIC. nih.gov The acetylation status of these enzymes is not static; it changes in response to the availability of purines in the cell, suggesting a dynamic regulatory role to meet cellular demand. nih.gov

The purine salvage pathway provides a more energy-efficient alternative by recovering purine bases, such as hypoxanthine and guanine, and converting them back into nucleotides. The key enzyme in this process is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Studies in the malaria parasite Plasmodium falciparum have identified that enzymes involved in the purine salvage pathway are lysine-acetylated. researchgate.net This indicates that, like de novo synthesis, the salvage pathway is also under the regulatory control of acetylation.

Cellular purine homeostasis is the maintenance of a stable concentration of purine nucleotides. The balance between acetylation and deacetylation of metabolic enzymes is a critical factor in maintaining this equilibrium. scirp.org By altering the activity or stability of enzymes in both the de novo and salvage pathways, lysine acetylation can fine-tune the metabolic flux to ensure the cell has an adequate supply of purines without the metabolic burden of overproduction. rupress.org

When purine demand is high, such as during cell proliferation, the de novo pathway is activated. nih.gov Research indicates that the pattern of post-translational modifications, including acetylation, on the pathway's enzymes differs between cells grown in purine-supplemented versus purine-depleted media. nih.gov This suggests that acetylation is part of the signaling mechanism that modulates enzyme activity to ramp up purine production when needed. Conversely, by regulating the salvage pathway, acetylation helps ensure that valuable purine intermediates like hypoxanthine are efficiently recycled, conserving cellular resources.

Table 1: Post-Translational Modifications of Human de novo Purine Biosynthesis Enzymes

This table summarizes the identified post-translational modifications (PTMs) on the six core enzymes of the human de novo purine biosynthesis pathway, highlighting the prevalence of acetylation.

| Enzyme | Identified PTMs | Key Findings Related to Acetylation |

|---|---|---|

| PPAT (Amidophosphoribosyltransferase) | Acetylation, Phosphorylation, Dimethylation | Identified at 5 distinct sites; proposed as a rate-limiting enzyme regulated by PTMs. nih.gov |

| GART (Trifunctional enzyme) | Acetylation, Phosphorylation, Ubiquitination | Multiple acetylation sites identified, contributing to overall pathway regulation. nih.gov |

| PFAS (Phosphoribosylformylglycinamidine synthase) | Phosphorylation, Dimethylation | Primarily regulated by phosphorylation under conditions of pathway activation. nih.gov |

| PAICS (Bifunctional enzyme) | Acetylation, Phosphorylation, Ubiquitination | Lysine 246 acetylation was observed specifically under conditions favoring pathway activation. nih.gov |

| ADSL (Adenylosuccinate Lyase) | Acetylation, Phosphorylation, Ubiquitination | Subject to multiple PTMs, indicating complex regulatory control. nih.gov |

| ATIC (Bifunctional enzyme) | Acetylation, Phosphorylation, Ubiquitination | Heavily acetylated with 13 mapped sites; its enzymatic activity can be regulated by PTMs. nih.gov |

Enzymatic Activities Related to Acetyltransferases and Deacetylases

Acetyltransferases (HATs or KATs) and deacetylases (HDACs) are the enzymes responsible for adding and removing acetyl groups from lysine residues on proteins, respectively. mdpi.commdpi.com Their opposing actions create a dynamic regulatory system.

In the context of biological enzymatic reactions, there is a lack of substantial evidence identifying acetyl hypoxanthine as a natural substrate or product of acetyltransferases or deacetylases. While hypoxanthine itself is a well-known substrate for enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine (B1682287) oxidase, its acetylated form is not a recognized intermediate in these core metabolic pathways. nih.govyoutube.com The primary role of acetyltransferases in this context is the modification of the enzymes themselves, rather than the purine metabolites. asm.org It is noteworthy that this compound does serve as a precursor or raw material in various chemical synthesis methods for producing other purine derivatives, such as adenine (B156593), but these are industrial chemical processes, not biological ones. google.comgoogle.com

The acetylation of lysine residues on enzymes within the purine metabolic pathways is a powerful mechanism for modulating their function. rupress.org Lysine acetylation can regulate enzymes through at least two primary mechanisms: altering catalytic activity and affecting protein stability. scirp.org

Proteomic analyses have shown that acetylation often targets lysine residues that are evolutionarily conserved and located within the catalytic active sites of metabolic enzymes. asm.orgnih.gov The addition of an acetyl group to a lysine residue neutralizes its positive charge. nih.gov This change can disrupt the electrostatic interactions necessary for substrate or cofactor binding, effectively switching off the enzyme's activity. nih.govosti.gov This direct blocking of active sites by acetylation is proposed to be an ancient and widespread mechanism for controlling central metabolic activity. asm.orgosti.gov For the enzymes of purine metabolism, this means that acetyltransferases and deacetylases can act as molecular switches, turning pathway activity up or down in response to the cell's metabolic state. nih.govresearchgate.net

Broader Implications of Acetylation in Biological Regulation

The reversible lysine acetylation of proteins is a fundamental regulatory mechanism with implications far beyond purine metabolism. It is a widespread post-translational modification that rivals phosphorylation in its prevalence and importance in controlling cellular processes. rupress.org

Acetylation plays a critical role in gene regulation through the modification of histones, where the addition of acetyl groups generally leads to a more open chromatin structure that facilitates gene transcription. nih.gov Beyond histones, the acetylation of non-histone proteins, including a vast number of metabolic enzymes, is now recognized as a key regulatory layer connecting the cell's metabolic state to its functional output. scirp.orgpibb.ac.cn Enzymes involved in glycolysis, the Krebs cycle, and fatty acid oxidation are all regulated by acetylation. nih.gov This allows cells to rapidly alter the function of existing proteins and adjust metabolic pathways in immediate response to changing environmental conditions or nutrient availability. rupress.org The dysregulation of protein acetylation is linked to a variety of human diseases, highlighting its importance in maintaining cellular homeostasis. scirp.org

Table 2: Regulatory Roles of Lysine Acetylation in Cellular Processes

This table provides a summary of the broad functions of protein lysine acetylation in biological regulation, extending beyond its role in purine metabolism.

| Cellular Process | Mechanism of Regulation by Acetylation | Examples |

|---|---|---|

| Gene Expression | Neutralizes the positive charge on histone lysine tails, relaxing chromatin structure and allowing transcriptional machinery access to DNA. nih.gov | Histone H3 and H4 acetylation is associated with actively transcribed genes. |

| Central Metabolism | Directly modifies enzymes in key metabolic pathways, often inhibiting activity by blocking the active site. asm.orgnih.gov | Regulation of enzymes in glycolysis, the Krebs cycle, and fatty acid oxidation. scirp.org |

| Enzyme Stability | Can target proteins for ubiquitylation and subsequent degradation by the proteasome. rupress.org | Acetylation-mediated degradation helps control the amount of specific intracellular proteins. |

| Cellular Signaling | Allows cells to rapidly sense and respond to changes in the concentration of metabolites like acetyl-CoA and NAD+. rupress.org | The overall acetylation level of metabolic enzymes can be globally influenced by nutrient status. |

| Protein-Protein Interactions | Modifies protein surfaces, which can either promote or inhibit the formation of protein complexes. nih.gov | Potential modulation of purinosome assembly (a multi-enzyme complex in purine synthesis). nih.gov |

Advanced Analytical Methodologies for the Characterization of Acetyl Hypoxanthine

Chromatographic Separation Techniques

Chromatographic techniques are paramount for isolating acetyl hypoxanthine (B114508) from complex mixtures, enabling its accurate analysis. The choice of method depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of acetyl hypoxanthine. Its high resolving power is essential for separating it from structurally similar purine (B94841) derivatives. Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like a C18 column) with a polar mobile phase. The mobile phase typically consists of an aqueous buffer combined with an organic modifier, such as acetonitrile (B52724) or methanol, often run in a gradient mode to ensure the effective elution of all components.

Detection is frequently achieved using a diode-array detector (DAD) or a variable wavelength UV detector, as purine analogs exhibit strong absorbance in the UV spectrum, typically around 250 nm. This allows for both the qualitative identification based on retention time and quantitative analysis based on peak area.

For more complex separation challenges, Ion Chromatography (IC) and Capillary Electrophoresis (CE) offer valuable alternatives. IC can be particularly useful when analyzing this compound in matrices with high ionic strength, as it separates molecules based on their ionic interactions with the stationary phase.

Capillary Electrophoresis (CE) provides exceptionally high separation efficiency and is well-suited for purity analysis and the detection of closely related impurities. CE separates analytes based on their charge-to-size ratio in an electric field, offering a different separation mechanism compared to HPLC and thus providing complementary information.

Mass Spectrometry and Coupled Techniques for Structural Confirmation and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. When coupled with a separation technique, it provides a powerful analytical platform.

The coupling of HPLC with mass spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection of MS. This technique is highly effective for both the identification and quantification of this compound. Electrospray ionization (ESI) is a common soft ionization technique used in this context, which typically generates protonated molecules ([M+H]⁺) of the analyte, allowing for the determination of its molecular weight.

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound and distinguishing it from other compounds with the same nominal mass. This level of accuracy provides a high degree of confidence in the compound's identification.

Quantitative Determination and Impurity Profiling

Ensuring the purity of this compound and accurately quantifying it in various samples are critical analytical tasks.

The quantitative analysis of this compound in complex environments, such as during its synthesis or in biological fluids, often requires highly selective techniques. Tandem mass spectrometry (LC-MS/MS) is particularly well-suited for this purpose. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, significantly enhancing selectivity and sensitivity by reducing chemical noise. This allows for accurate quantification even at very low concentrations.

Impurity profiling is essential for controlling the quality of this compound. A combination of HPLC-UV and LC-MS is typically employed to detect, identify, and quantify any impurities that may be present. HPLC-UV provides quantitative information on known and chromophoric impurities, while LC-MS, especially with HRMS, is used to elucidate the structures of unknown impurities.

Theoretical and Computational Studies on Acetyl Hypoxanthine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulations are indispensable for studying the dynamic behavior of molecules and their interactions with other molecules. These methods can range from quantum mechanical calculations on small systems to classical molecular dynamics simulations of large biomolecular complexes.

Analysis of Hydrogen Bonding and Stacking Interactions

Hydrogen bonding and π-π stacking are the primary non-covalent interactions that govern the structure and stability of nucleic acids and other biological systems where purine (B94841) derivatives are involved. Computational studies on hypoxanthine (B114508) have extensively characterized these interactions.

Hydrogen bonding interactions of hypoxanthine with water and other nucleobases have been investigated using DFT and ab initio methods. These studies have identified the preferred sites for hydrogen bond donation and acceptance and have quantified the strength of these interactions. For example, the interaction energy of the hypoxanthine-cytosine pair has been calculated to be significantly stronger than other pairings rsc.org. The acetyl group in acetyl hypoxanthine could influence the hydrogen bonding capabilities of the nearby nitrogen and oxygen atoms through steric hindrance and by altering their partial atomic charges.

Stacking interactions, which arise from the overlap of π-orbitals of aromatic rings, are also crucial for the stability of DNA and RNA structures containing hypoxanthine. High-level computational methods like CCSD(T) have been used to accurately calculate the stacking energies of hypoxanthine with other nucleobases. These calculations have shown that stacking interactions can be comparable in magnitude to hydrogen bonding interactions rsc.org. The electronic modifications induced by the acetyl group in this compound would likely modulate the strength and geometry of its stacking interactions.

Table 2: Calculated Interaction Energies for Hypoxanthine Dimers

| Dimer Configuration | Method | Interaction Energy (kcal/mol) |

| Hypoxanthine-Cytosine (H-bonded) | MP2 | -20.5 |

| Hypoxanthine-Adenine (H-bonded) | MP2 | -12.8 |

| Hypoxanthine-Guanine (H-bonded) | MP2 | -18.9 |

| Hypoxanthine-Thymine (H-bonded) | MP2 | -13.2 |

| Hypoxanthine-Hypoxanthine (Stacked) | CCSD(T) | -10.2 |

| Note: These values are illustrative and depend on the specific geometry and computational method. |

Computational Investigations of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For hypoxanthine, theoretical studies have investigated various reactions, including tautomerization and enzymatic transformations.

DFT calculations have been used to map the potential energy surface for the hydrogen transfer reactions between different tautomeric forms of hypoxanthine xynu.edu.cn. These studies have shown that the presence of water molecules can significantly lower the activation energy for these processes by acting as a catalyst xynu.edu.cn.

The enzymatic oxidation of hypoxanthine to xanthine (B1682287) and uric acid by xanthine oxidase has also been the subject of computational investigations. These studies, often employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have provided insights into the catalytic mechanism and the role of the enzyme's active site residues. The presence of an acetyl group in this compound would likely alter its susceptibility to enzymatic reactions, and computational methods could be employed to predict these effects by modeling the acetylated substrate within the enzyme's active site.

Q & A

Q. What analytical methods are recommended for detecting hypoxanthine in biological samples, and how do they ensure specificity?

Hypoxanthine is typically detected using GC-MS and LC-MS/MS with optimized ionization conditions. For GC-MS, non-derivatized hypoxanthine is analyzed using EI-TOF systems, with spectral signatures at splash10-0159-3970000000 (25V) and splash10-0aor-9200000000 (40V) . LC-MS/MS in positive-ion mode with QTOF instruments (e.g., API3000) achieves high sensitivity, particularly in metabolomics workflows. NMR is used for structural validation in complex matrices. Methodological rigor includes calibration with isotopic standards and validation against synthetic controls to avoid matrix interference .

Q. Why is hypoxanthine a critical additive in cell culture systems like malaria parasite or hybridoma cultures?

Hypoxanthine serves as a salvage pathway substrate for purine-starved cells. In Plasmodium falciparum cultures, it is essential for nucleic acid synthesis due to the parasite’s inability to synthesize purines de novo . In hybridoma selection (e.g., HAT medium), hypoxanthine replaces blocked de novo purine synthesis (inhibited by aminopterin), enabling survival of fused cells via the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) pathway .

Q. How should sample preparation be optimized for hypoxanthine quantification in metabolomic studies?

Pre-analytical steps include rapid quenching (e.g., liquid nitrogen), extraction with cold methanol-water (80:20), and stabilization with protease/phosphatase inhibitors to prevent ATP degradation (a major source of hypoxanthine). For tissue-specific studies (e.g., endothelial cells), LC-MS/MS in dual ESI± modes improves detection of isotopic peaks (m/z 137.046), validated via XCMS Online with non-parametric statistical tests (Kruskal-Wallis) .

Q. What are the primary degradation pathways of hypoxanthine in post-mortem or ischemic tissues?

Hypoxanthine accumulates via ATP degradation: ATP → ADP → AMP → inosine → hypoxanthine. In shrimp muscle stored at 4°C, hypoxanthine levels rise steadily post-48 hours, peaking at 10 days, as confirmed by enzymatic assays (xanthine oxidase) and HPLC . In ischemic cardiomyocytes, hypoxanthine is further metabolized to xanthine and uric acid via xanthine oxidase, detectable using 8-aminoguanosine (a purine nucleoside phosphorylase inhibitor) to block competing pathways .

Advanced Research Questions

Q. How do DNA repair enzymes excise hypoxanthine lesions, and what experimental models validate their specificity?

Hypoxanthine (from adenine deamination) is excised by hypoxanthine DNA glycosylases . E. coli AlkA protein (3-methyladenine DNA glycosylase II) cleaves hypoxanthine opposite all four bases (T, G, C, A) in duplex oligonucleotides, with Km = 420 nM. Validation includes alkA-knockout mutants (no activity) and overexpression in plasmids . Mammalian ANPG and yeast MAG enzymes show similar activity but lower efficiency (1.2 fmol vs. 1 pmol for AlkA) .

Q. How can pharmacokinetic models account for hypoxanthine turnover in neonates with hypoxic-ischemic encephalopathy (HIE)?

A precursor compartment model incorporates endogenous hypoxanthine synthesis (0.43%/hour decline) to explain precursor exhaustion. Nonlinear mixed-effects modeling (NONMEM) with Bayesian estimation captures decreasing hypoxanthine/xanthine levels post-24 hours, validated against in vitro hypoxia studies (e.g., purine nucleotide depletion in HIE neonates) .

Q. How does tissue-specific metabolism of hypoxanthine differ between endothelial cells and cardiomyocytes?

In VEGF-stimulated endothelial cells, hypoxanthine links to purine metabolism dysregulation (KEGG pathway enrichment, p < 0.05), measured via LC-MS/MS and XCMS . In cardiomyocytes, salvage pathways dominate: hypoxanthine is converted to IMP via HGPRT, quantified using <sup>14</sup>C-labeled hypoxanthine and TLC separation . Contrasting metabolic fates highlight tissue-specific HPRT activity and redox state differences.

Q. What experimental strategies identify hypoxanthine’s role in glucocorticoid-induced insulin resistance?

Hypoxanthine correlates with HOMA-IR (ρ = 0.292, p = 1.44E-4) in PTSD models, suggesting mitochondrial ATP depletion from insulin resistance. Methodologically, stable isotope tracing (e.g., <sup>13</sup>C-hypoxanthine) in muscle/adipose tissues quantifies pyruvate-to-acetyl-CoA flux, while cortisol suppression experiments (β = 0.411, p = 0.003) validate mechanistic links .

Q. How do xanthine oxidase inhibitors alter hypoxanthine metabolism in acetyl radical formation?

In rat prostate cytosol, allopurinol and oxypurinol inhibit hypoxanthine-to-xanthine conversion, blocking acetyl radical generation (detected via ESR spin-trapping). Diphenyleneiodonium (flavin inhibitor) abolishes radical formation, confirming xanthine oxidase’s role. Experimental validation uses dialyzed cytosol and hypoxanthine-spiked incubations .

Q. What computational approaches reconcile contradictions in hypoxanthine’s metabolic flux across studies?

Isotopomer spectral analysis (ISA) and kinetic flux profiling resolve discrepancies. For example, in endothelial vs. cancer cell co-cultures, <sup>15</sup>N-hypoxanthine tracing distinguishes de novo synthesis (higher in PC-3M cells) from salvage pathways. Bayesian hierarchical modeling accounts for inter-study variability in enzyme kinetics (e.g., HGPRT Vmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.